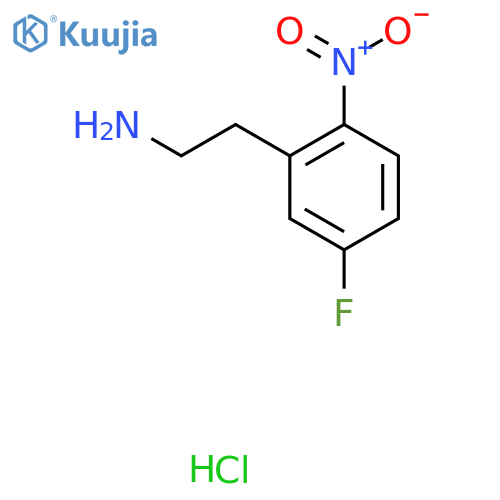

Cas no 2095409-75-7 (2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride)

2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride

- 2-(5-fluoro-2-nitrophenyl)ethan-1-amine hydrochloride

- Benzeneethanamine, 5-fluoro-2-nitro-, hydrochloride (1:1)

-

- インチ: 1S/C8H9FN2O2.ClH/c9-7-1-2-8(11(12)13)6(5-7)3-4-10;/h1-2,5H,3-4,10H2;1H

- InChIKey: BXBASCCKCAGYGO-UHFFFAOYSA-N

- ほほえんだ: Cl.FC1C=CC(=C(C=1)CCN)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 184

- トポロジー分子極性表面積: 71.8

2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-384014-0.5g |

2-(5-fluoro-2-nitrophenyl)ethan-1-amine hydrochloride |

2095409-75-7 | 95% | 0.5g |

$803.0 | 2024-06-05 | |

| Enamine | EN300-384014-0.25g |

2-(5-fluoro-2-nitrophenyl)ethan-1-amine hydrochloride |

2095409-75-7 | 95% | 0.25g |

$509.0 | 2024-06-05 | |

| Enamine | EN300-384014-0.05g |

2-(5-fluoro-2-nitrophenyl)ethan-1-amine hydrochloride |

2095409-75-7 | 95% | 0.05g |

$238.0 | 2024-06-05 | |

| Enamine | EN300-384014-0.1g |

2-(5-fluoro-2-nitrophenyl)ethan-1-amine hydrochloride |

2095409-75-7 | 95% | 0.1g |

$355.0 | 2024-06-05 | |

| 1PlusChem | 1P01EC1X-2.5g |

2-(5-fluoro-2-nitrophenyl)ethan-1-amine hydrochloride |

2095409-75-7 | 95% | 2.5g |

$2552.00 | 2023-12-19 | |

| 1PlusChem | 1P01EC1X-1g |

2-(5-fluoro-2-nitrophenyl)ethan-1-amine hydrochloride |

2095409-75-7 | 95% | 1g |

$1334.00 | 2023-12-19 | |

| Enamine | EN300-384014-10.0g |

2-(5-fluoro-2-nitrophenyl)ethan-1-amine hydrochloride |

2095409-75-7 | 95% | 10.0g |

$4421.0 | 2024-06-05 | |

| Enamine | EN300-384014-1.0g |

2-(5-fluoro-2-nitrophenyl)ethan-1-amine hydrochloride |

2095409-75-7 | 95% | 1.0g |

$1029.0 | 2024-06-05 | |

| 1PlusChem | 1P01EC1X-10g |

2-(5-fluoro-2-nitrophenyl)ethan-1-amine hydrochloride |

2095409-75-7 | 95% | 10g |

$5527.00 | 2023-12-19 | |

| 1PlusChem | 1P01EC1X-100mg |

2-(5-fluoro-2-nitrophenyl)ethan-1-amine hydrochloride |

2095409-75-7 | 95% | 100mg |

$501.00 | 2023-12-19 |

2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride 関連文献

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochlorideに関する追加情報

2-(5-Fluoro-2-Nitrophenyl)Ethanamine Hydrochloride: A Comprehensive Overview

2-(5-Fluoro-2-nitrophenyl)ethanamine hydrochloride is a compound with the CAS number 2095409-75-7, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development. The molecule consists of a fluorinated aromatic ring substituted with a nitro group and an ethanamine moiety, which contributes to its diverse chemical properties.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry due to their ability to modulate pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. The presence of the nitro group in the aromatic ring further enhances the compound's reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Researchers have explored its potential as a precursor for developing novel antimicrobial agents, anticancer drugs, and neuroprotective compounds.

The synthesis of 2-(5-fluoro-2-nitrophenyl)ethanamine hydrochloride involves a multi-step process that includes nucleophilic aromatic substitution and subsequent protonation to form the hydrochloride salt. This process ensures high purity and stability, which are critical for its use in advanced chemical reactions. The compound's ability to form stable salts is particularly advantageous in pharmaceutical applications, where precise control over drug delivery is essential.

In terms of biological activity, this compound has shown promising results in preclinical studies. For instance, it has demonstrated moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). Additionally, its interaction with cellular receptors has been investigated, revealing potential applications in modulating neurotransmitter systems. These findings underscore its role as a versatile building block in drug discovery.

From an environmental perspective, the compound's degradation pathways have been studied to assess its ecological impact. Research indicates that it undergoes hydrolysis under specific conditions, which is a critical factor for determining its environmental fate and toxicity. This information is invaluable for regulatory compliance and sustainable chemical management practices.

Looking ahead, the demand for compounds like 2-(5-fluoro-2-nitrophenyl)ethanamine hydrochloride is expected to grow as industries increasingly prioritize innovation in pharmaceuticals and agrochemicals. Its unique combination of structural features positions it as a key player in the development of next-generation therapeutics. As research continues to uncover new applications, this compound will undoubtedly remain at the forefront of scientific exploration.

2095409-75-7 (2-(5-Fluoro-2-nitrophenyl)ethanamine;hydrochloride) 関連製品

- 1187423-61-5(2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde)

- 1805335-57-2(3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine)

- 878433-23-9(2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride)

- 1270370-49-4(tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate)

- 2613300-22-2(rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano2,3-cpyrrole hydrochloride, cis)

- 2229310-89-6(4-2-(dimethylamino)-5-fluorophenylbutan-2-ol)

- 73399-91-4(1-Chloronaphthalene-2-carbonyl chloride)

- 1212063-95-0((1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate)

- 509151-96-6(2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride)

- 1209224-50-9(2-(4-chlorophenoxy)-1-{4-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylpiperidin-1-yl}ethan-1-one)